![molecular formula C10H3F17O2 B13406911 2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid CAS No. 872398-76-0](/img/structure/B13406911.png)
2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid is a specialized compound belonging to the family of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical structure, which includes a perfluorinated carbon chain. This particular compound is labeled with carbon-13 isotopes, making it useful for various scientific applications, especially in tracing and analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid typically involves the following steps:
Fluorination: The starting material, often a hydrocarbon, undergoes fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled precursors. This step requires careful control of reaction conditions to ensure the isotopic purity of the final product.
Functionalization: The perfluorinated intermediate is then functionalized to introduce the ethanoic acid group. This step may involve reactions such as hydrolysis or oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination reactors are used to produce perfluorinated intermediates.
Isotope Incorporation: Specialized facilities handle the incorporation of carbon-13 isotopes, ensuring high isotopic enrichment.
Purification: The final product undergoes rigorous purification steps, including distillation and chromatography, to achieve the desired purity and isotopic composition.
Analyse Des Réactions Chimiques
Types of Reactions
2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ethanoic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
Oxidation: Perfluorooctanoic acid and other perfluorinated carboxylic acids.
Reduction: Perfluorooctyl alcohol and perfluorooctyl aldehyde.
Substitution: Various substituted perfluorooctyl derivatives.
Applications De Recherche Scientifique
2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving perfluorinated compounds, aiding in the understanding of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of perfluorinated compounds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with proteins, enzymes, and cellular membranes, affecting their structure and function.
Pathways: It influences signaling pathways related to oxidative stress, lipid metabolism, and cellular transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic Acid (PFOA): A widely studied perfluorinated compound with similar chemical properties but without isotopic labeling.
Perfluorooctanesulfonic Acid (PFOS): Another well-known PFAS with a sulfonic acid group instead of an ethanoic acid group.
Perfluorononanoic Acid (PFNA): A longer-chain perfluorinated carboxylic acid with similar applications.
Uniqueness
2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid is unique due to its isotopic labeling, which allows for precise tracing and analytical studies. This feature makes it particularly valuable in research applications where understanding the fate and transformation of perfluorinated compounds is crucial.
Propriétés
Numéro CAS |
872398-76-0 |
|---|---|
Formule moléculaire |
C10H3F17O2 |
Poids moléculaire |
480.09 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decanoic acid |
InChI |
InChI=1S/C10H3F17O2/c11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H2,(H,28,29)/i1+1,2+1 |
Clé InChI |
XTBXSCIWOVSSGB-ZDOIIHCHSA-N |
SMILES isomérique |
[13CH2]([13C](=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
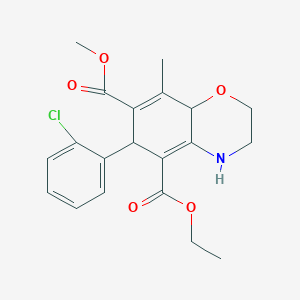

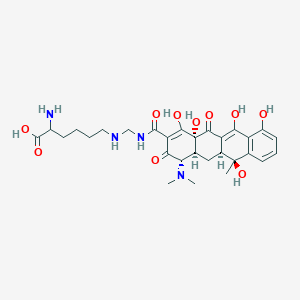
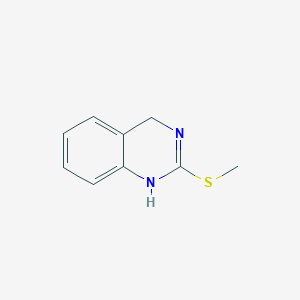
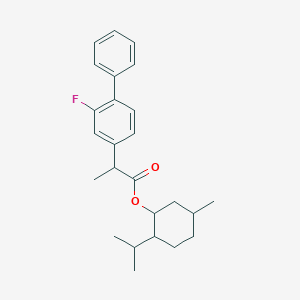
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
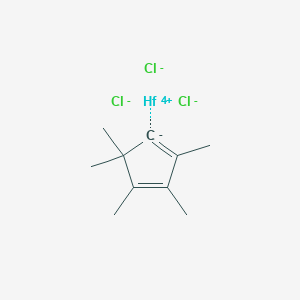
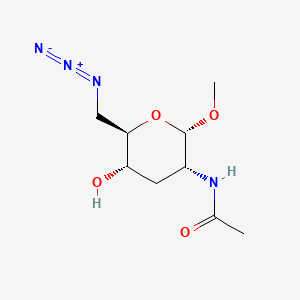
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
